molecular formula C14H18FNO2 B1459680 methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate CAS No. 1461698-11-2

methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

Cat. No.: B1459680
CAS No.: 1461698-11-2
M. Wt: 251.3 g/mol
InChI Key: AQVQMPFPMLZLHT-YNODCEANSA-N
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Description

Methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C14H18FNO2 and its molecular weight is 251.3 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17FNO2
  • Molecular Weight : 251.29 g/mol

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its interactions with various biological targets. The following sections detail its pharmacological effects, including antitumor, antimicrobial, and neuroprotective activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolidine compounds can exhibit significant antitumor effects. In vitro assays have shown that this compound inhibits the proliferation of cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Cancer Cell LineIC50 (µM)Mechanism of Action
A54915.2Apoptosis induction
HeLa12.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies demonstrate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, which may be attributed to its ability to disrupt bacterial cell membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This effect is likely mediated through the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Lung Cancer :
    • A study involving A549 cells treated with varying concentrations of this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls.
  • Antibacterial Efficacy :
    • In a comparative study assessing the antibacterial effects of various pyrrolidine derivatives, this compound demonstrated superior activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.

Properties

IUPAC Name

methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3/t11-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVQMPFPMLZLHT-YNODCEANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.